Distinct Physicochemical Profile vs. 1-Benzylpiperazine (BZP) and 1-(3-Phenylpropyl)piperazine
Compared to the stimulant drug 1-benzylpiperazine (BZP) and the related intermediate 1-(3-phenylpropyl)piperazine, 4-(3-Phenylpropyl)piperazin-1-amine exhibits a significantly higher lipophilicity (XLogP3 of 1.6) [1]. This is a 0.3 log unit increase over BZP (XLogP3 of 1.3) , which is predicted to enhance blood-brain barrier (BBB) permeability, a critical parameter for CNS drug candidates. Furthermore, the presence of the primary amine increases the number of hydrogen bond donors and acceptors, offering distinct chemical reactivity and a handle for further conjugation compared to the tertiary amine-only structures of BZP and 1-(3-phenylpropyl)piperazine.
| Evidence Dimension | Lipophilicity (XLogP3) and H-Bond Donors |
|---|---|
| Target Compound Data | XLogP3 = 1.6; H-Bond Donors = 1 [1] |
| Comparator Or Baseline | 1-Benzylpiperazine: XLogP3 = 1.3; H-Bond Donors = 1 ; 1-(3-Phenylpropyl)piperazine: XLogP3 = 1.5 (predicted); H-Bond Donors = 0 [2] |
| Quantified Difference | Target compound is more lipophilic than BZP by ΔXLogP3 = +0.3, and has one more H-bond donor than 1-(3-phenylpropyl)piperazine. |
| Conditions | Computed property data from authoritative databases (PubChem, Lookchem). |
Why This Matters
For procurement, this confirms the compound offers a distinct physicochemical starting point for CNS drug discovery, with a higher predicted BBB permeability than a commonly used piperazine analog.
- [1] PubChem. (2025). 4-(3-Phenylpropyl)piperazin-1-amine. PubChem Compound Summary for CID 12198455. View Source
- [2] PubChem. 1-(3-Phenylpropyl)piperazine. PubChem Compound Summary. View Source
